p-Coumaric acid 4-O-sulfate
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Overview
Description
4-(sulfooxy)-cinnamic acid is an aryl sulfate that is (2E)-3-phenylprop-2-enoic acid which is substituted by a sulfooxy group at position 4. It is produced by the seagrass Zostera marina and has very promising antifouling potential against several micro- and macrofouling organisms. It has a role as an antifouling biocide and a plant metabolite. It is an aryl sulfate and a member of cinnamic acids.
(2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic acid, also known as p-sulfoxycinnamic acid or p-sulphoxycinnamate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid (2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Crystal Engineering and DFT Calculation
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid's crystal structure has been explored, revealing insights into its molecular self-assembly. Strong intermolecular hydrogen bonds were identified as the main driving force for this assembly, which is significant in the field of crystal engineering (Zhang et al., 2013).
Photocatalysis
This compound has been utilized in photocatalysis research. The presence of a photocatalyst assists in single electron transfer during reactions, facilitating the formation of desired products. This is particularly relevant in the synthesis of sulfonated isobenzofuran-1(3H)-ones (Zhang et al., 2018).
Synthesis of Derivatives
The synthesis and biological activity of derivatives of (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid have been explored, providing valuable insights into the potential medicinal applications of these compounds (Modzelewska-Banachiewicz et al., 2009).
Solar Cell Applications
Studies have shown the use of (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid derivatives in dye-sensitized solar cells, demonstrating the compound's potential in renewable energy technologies (Robson et al., 2013).
High Stereoselectivity in Synthesis
Research has focused on achieving high yield and excellent stereoselectivity in the synthesis of (E)-alk-3-enoic acids, which is crucial for applications in synthetic chemistry (Ragoussis et al., 1998).
Properties
Molecular Formula |
C9H8O6S |
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Molecular Weight |
244.22 g/mol |
IUPAC Name |
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+ |
InChI Key |
OYDCCWNLILCHDJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
zosteric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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